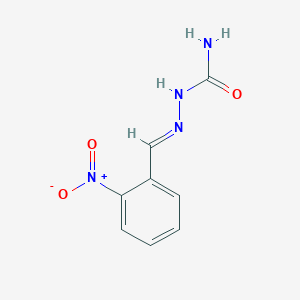
2-Nitrobenzaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzaldehyde semicarbazone is an organic compound derived from 2-nitrobenzaldehyde. It is a semicarbazone derivative, which means it is formed by the reaction of 2-nitrobenzaldehyde with semicarbazide. This compound is known for its applications in analytical chemistry, particularly as a reference standard for the determination of nitrofuran residues in various samples .
Mechanism of Action
Target of Action
The primary target of 2-Nitrobenzaldehyde Semicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
this compound interacts with cathepsin B, inhibiting its activity . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .
Biochemical Pathways
The compound affects the biochemical pathways associated with cathepsin B. By inhibiting cathepsin B, it impacts the generation of antigenic peptides and the turnover of misfolded proteins . The downstream effects of this inhibition are yet to be fully understood.
Pharmacokinetics
It’s known that the compound can be measured as a metabolite marker to detect the widely banned antibiotic nitrofurazone .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cathepsin B activity . This inhibition can potentially alter the physiological and pathological processes that cathepsin B is involved in, such as protein turnover and antigen processing .
Action Environment
It’s known that the compound can be used as a marker metabolite to detect nitrofurazone (nfz) residues in farmed crab and shrimp .
Biochemical Analysis
Biochemical Properties
2-Nitrobenzaldehyde semicarbazone may interact with various enzymes and proteins. For instance, semicarbazones and thiosemicarbazones have been found to inhibit cathepsin B activity . Cathepsin B is a lysosomal cysteine protease that plays multiple roles in physiological and pathological processes .
Cellular Effects
Semicarbazones have been found to inhibit cathepsin B, an enzyme that plays a role in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .
Molecular Mechanism
It is known that semicarbazones can inhibit cathepsin B activity . This suggests that this compound might exert its effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
It is known that semicarbazide, a related compound, is stable for several weeks when present in food samples as a metabolite of nitrofurazone .
Metabolic Pathways
Semicarbazide, a related compound, is a product of nitrofurazone metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrobenzaldehyde semicarbazone typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in an ethanol solution. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization . The general reaction can be represented as follows:
2-Nitrobenzaldehyde+Semicarbazide Hydrochloride→2-Nitrobenzaldehyde Semicarbazone+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzaldehyde semicarbazone undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Reduction: The major product is 2-aminobenzaldehyde semicarbazone.
Substitution: Depending on the substituent introduced, various substituted benzaldehyde semicarbazones can be formed.
Scientific Research Applications
2-Nitrobenzaldehyde semicarbazone has several applications in scientific research:
Biological Studies: It serves as a marker metabolite to detect nitrofurazone residues in farmed seafood like shrimp and crab.
Medicinal Chemistry: Research has explored its potential as an inhibitor of enzymes such as cathepsin B, which is involved in various pathological conditions including cancer.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: The parent compound, which lacks the semicarbazone moiety.
2-Aminobenzaldehyde Semicarbazone: A reduction product of 2-nitrobenzaldehyde semicarbazone.
Thiosemicarbazones: Compounds where the oxygen in the semicarbazone group is replaced by sulfur, often exhibiting different biological activities.
Uniqueness
This compound is unique due to its specific applications in analytical chemistry as a reference standard and its potential inhibitory effects on enzymes like cathepsin B. Its ability to form stable complexes with various analytes makes it valuable for detecting nitrofuran residues in food products .
Properties
CAS No. |
16004-43-6 |
|---|---|
Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
[(Z)-(2-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5- |
InChI Key |
OEOKLBSECDAYSM-YHYXMXQVSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Pictograms |
Irritant |
Synonyms |
2-[(2-Nitrophenyl)methylene]hydrazinecarboxamide; o-Nitrobenzaldehyde Semicarbazone; 2NP-SEM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-nitrobenzaldehyde semicarbazone formed in food analysis?
A: The formation of this compound occurs through a reaction between semicarbazide and 2-nitrobenzaldehyde. This reaction is often employed in analytical methods to detect trace amounts of semicarbazide in food samples [, ].
Q2: Can you provide an example of an analytical method that utilizes this compound?
A: One example is a highly sensitive ELISA (enzyme-linked immunosorbent assay) developed to detect semicarbazide []. This method uses a monoclonal antibody specific to this compound. The presence of this compound in a sample competitively inhibits the binding of the antibody to a pre-coated antigen, allowing for the quantification of semicarbazide based on the degree of inhibition.
Q3: Are there any limitations to using this compound as a marker for semicarbazide in food?
A: Yes, a potential limitation is the possibility of artefactual formation of this compound during analysis []. The acidic conditions used in some analytical methods to free hydrazine from food components can also inadvertently lead to the reaction of hydrazine with urea compounds, resulting in the formation of semicarbazide. This newly formed semicarbazide could then react with 2-nitrobenzaldehyde, leading to an overestimation of the original semicarbazide levels in the food.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)








